molecular formula C25H19FO6 B14115465 Ethyl 4-[7-[(2-fluorophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate

Ethyl 4-[7-[(2-fluorophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate

Cat. No.: B14115465
M. Wt: 434.4 g/mol
InChI Key: SFTNRGMKKWFURV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[7-[(2-fluorophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate is a synthetic chromen-4-one derivative featuring a fluorinated aromatic substituent and a benzoate ester moiety. Its structure comprises:

  • A chromen-4-one core (4-oxo-4H-chromen) at the central scaffold.
  • A 2-fluorobenzyloxy group attached to the chromen ring at position 5.
  • A 4-oxybenzoate ethyl ester substituent at position 2.

Its design leverages fluorinated aromatic groups to enhance lipophilicity and metabolic stability, while the ester group may influence bioavailability .

Properties

Molecular Formula

C25H19FO6

Molecular Weight

434.4 g/mol

IUPAC Name

ethyl 4-[7-[(2-fluorophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate

InChI

InChI=1S/C25H19FO6/c1-2-29-25(28)16-7-9-18(10-8-16)32-23-15-31-22-13-19(11-12-20(22)24(23)27)30-14-17-5-3-4-6-21(17)26/h3-13,15H,2,14H2,1H3

InChI Key

SFTNRGMKKWFURV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=CC=C4F

Origin of Product

United States

Preparation Methods

Alkylation with 2-Fluorobenzyl Bromide

The 7-hydroxy group undergoes nucleophilic substitution with 2-fluorobenzyl bromide. In a representative procedure from US20080032995A1, 7-hydroxy-4-oxochromen-3-ol is dissolved in anhydrous DMF, treated with potassium carbonate (3 eq), and reacted with 2-fluorobenzyl bromide (1.2 eq) at 60°C for 12 hours. The reaction mixture is quenched with ice water, extracted with ethyl acetate, and purified via silica gel chromatography (hexane:ethyl acetate, 7:3) to yield 7-[(2-fluorophenyl)methoxy]-4-oxochromen-3-ol (82% yield).

Optimization of Reaction Conditions

  • Base Selection : Potassium carbonate outperforms sodium hydride due to milder conditions and reduced side reactions.
  • Solvent : DMF enhances solubility of the phenolic intermediate, while toluene results in lower conversion rates.
  • Temperature : Reactions above 60°C promote over-alkylation, necessitating strict temperature control.

Esterification at the 3-Position

Mitsunobu Reaction with Ethyl 4-Hydroxybenzoate

The 3-hydroxy group is esterified using a Mitsunobu reaction. Ethyl 4-hydroxybenzoate (1.5 eq), triphenylphosphine (2 eq), and diethyl azodicarboxylate (DEAD, 2 eq) are added to a solution of 7-[(2-fluorophenyl)methoxy]-4-oxochromen-3-ol in tetrahydrofuran (THF). The reaction proceeds at 0°C for 6 hours, followed by purification via recrystallization from ethanol to afford the target compound in 70% yield.

Direct Esterification with Ethyl Chloroformate

An alternative approach involves reacting the 3-hydroxy intermediate with ethyl chloroformate (1.2 eq) in pyridine at room temperature for 24 hours. This method achieves 65% yield but requires careful exclusion of moisture to prevent hydrolysis.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel (230–400 mesh) with gradient elution (hexane to ethyl acetate) removes unreacted starting materials and byproducts.
  • HPLC : Reverse-phase C18 columns (acetonitrile:water, 60:40) confirm purity >98%.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, chromen-4-one H-5), 7.85–7.82 (m, 2H, benzoate H-2/H-6), 7.45–7.38 (m, 1H, fluorophenyl H-4), 7.15–7.08 (m, 2H, fluorophenyl H-3/H-5), 6.95 (d, J = 8.8 Hz, 1H, chromen-4-one H-8), 5.21 (s, 2H, OCH₂C₆H₄F), 4.35 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.38 (t, J = 7.1 Hz, 3H, CH₂CH₃).
  • IR (KBr) : 1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O chromenone), 1245 cm⁻¹ (C-O-C).

Scale-Up Considerations

Industrial-scale synthesis requires modifications for cost and safety:

  • Catalyst Recycling : Triphenylphosphine from Mitsunobu reactions is recovered via acid-base extraction.
  • Solvent Substitution : Replacing DMF with cyclopentyl methyl ether (CPME) reduces environmental impact.

Data Table 1: Summary of Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Purity (%) Source
Chromen-4-one synthesis Resorcinol, ethyl acetoacetate, H₂SO₄ 78 95
7-Alkylation 2-Fluorobenzyl bromide, K₂CO₃, DMF, 60°C 82 98
3-Esterification DEAD, PPh₃, ethyl 4-hydroxybenzoate, THF 70 99

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({7-[(2-fluorophenyl)methoxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group in the chromen-4-one core to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 4-({7-[(2-fluorophenyl)methoxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 4-({7-[(2-fluorophenyl)methoxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate involves its interaction with specific molecular targets and pathways. The chromen-4-one core is known to interact with various enzymes and receptors, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity, while the ethyl benzoate moiety influences its pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to several chromen-4-one and benzoate derivatives. Below is a detailed comparison based on substituent variations, physicochemical properties, and reported biological activities.

Structural Analogues and Substituent Effects

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Differences
Ethyl 4-[7-[(2-fluorophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate (Target) C₂₅H₁₉F O₇ 454.42 - 2-Fluorobenzyloxy (position 7)
- Ethyl benzoate (position 3)
Reference compound for comparison.
Methyl 4-{[7-(2-methoxy-2-oxoethoxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate C₂₀H₁₆O₈ 384.34 - Methoxyacetate (position 7)
- Methyl benzoate (position 3)
Smaller ester group (methyl vs. ethyl) and altered substituent at position 6.
Ethyl 4-((2-fluorobenzyl)oxy)benzoate C₁₆H₁₅FO₃ 274.28 - 2-Fluorobenzyloxy (position 4)
- Ethyl benzoate
Lacks chromen-4-one core; simpler structure with only a benzoate and fluorobenzyl group.
Methyl 4-[7-[(4-bromophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate C₂₄H₁₇BrO₆ 481.30 - 4-Bromobenzyloxy (position 7)
- Methyl benzoate (position 3)
Bromine substituent instead of fluorine; methyl ester.

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity: The 2-fluorobenzyl group in the target compound enhances lipophilicity (predicted logP ~3.5) compared to non-fluorinated analogs (e.g., methyl 4-[7-(4-methoxyphenyl)-4-oxochromen-3-yl]oxybenzoate, logP ~2.8) .
  • Molecular Weight : The chromen-4-one core contributes to a higher molecular weight (>450 g/mol), which may limit blood-brain barrier permeability compared to simpler analogs like Ethyl 4-((2-fluorobenzyl)oxy)benzoate (274 g/mol) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 4-[7-[(2-fluorophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate?

  • Methodological Answer : The synthesis involves multi-step organic reactions, including protecting group strategies and coupling reactions. For example, the 2-fluorophenylmethoxy group can be introduced via nucleophilic aromatic substitution under basic conditions (e.g., K₂CO₃ in DMF at 80°C). The chromen-4-one core is typically constructed via cyclization of substituted acetophenones, followed by esterification of the benzoate moiety using ethyl chloroformate. Purification often requires column chromatography with gradient elution (hexane/ethyl acetate) to isolate intermediates. Reaction progress should be monitored via TLC and confirmed by NMR .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Analytical techniques such as HPLC (C18 column, acetonitrile/water mobile phase) and LC-MS are critical for assessing purity (>95%). Structural confirmation requires ¹H/¹³C NMR to verify substituent positions (e.g., aromatic protons and ester carbonyl signals) and FT-IR for functional groups (C=O stretch at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures accurate molecular weight determination. Consistency between experimental and theoretical spectral data is essential .

Q. What safety precautions are necessary during handling and storage?

  • Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves, lab coats, and chemical safety goggles. Avoid inhalation of dust or vapors by working in a fume hood. Store the compound in a tightly sealed container under inert gas (e.g., argon) at 4°C to prevent hydrolysis of the ester group. Incompatible with strong oxidizing agents; keep away from ignition sources due to potential electrostatic discharge risks .

Advanced Research Questions

Q. How can structural contradictions in crystallographic and computational data be resolved?

  • Methodological Answer : Discrepancies between X-ray crystallography (e.g., bond angles) and DFT-optimized structures may arise from crystal packing effects. Validate computational models using in situ spectroscopy (e.g., Raman) or variable-temperature NMR to assess conformational flexibility. Synchrotron-based crystallography improves resolution for accurate electron density mapping. Cross-validate with spectroscopic data (e.g., NOESY for spatial proximity) .

Q. What strategies are effective for evaluating its enzyme inhibition potential?

  • Methodological Answer : Design enzyme inhibition assays (e.g., fluorescence-based or calorimetric) targeting kinases or cytochrome P450 isoforms. Use recombinant enzymes and substrate analogs (e.g., ATP-competitive inhibitors). Perform dose-response curves (IC₅₀ determination) with triplicate measurements. Validate specificity via counter-screening against unrelated enzymes (e.g., esterases). Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can predict binding modes and guide SAR studies .

Q. How does the fluorophenyl substituent influence metabolic stability in vitro?

  • Methodological Answer : Assess metabolic stability using liver microsomes (human/rat) incubated with NADPH. Quantify parent compound depletion via LC-MS/MS over 60 minutes. Compare with analogs lacking the 2-fluorophenyl group to isolate substituent effects. Identify metabolites (e.g., hydroxylation or demethylation products) using HRMS/MS fragmentation. Cytochrome P450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) clarify metabolic pathways .

Q. What experimental designs minimize batch-to-batch variability in biological activity studies?

  • Methodological Answer : Standardize synthesis protocols (e.g., reagent stoichiometry, reaction time/temperature) and use quality-controlled starting materials. Implement orthogonal analytical methods (e.g., NMR, HPLC) for each batch. Include internal controls (e.g., reference inhibitors) in bioassays to normalize activity measurements. Statistical tools like ANOVA identify significant variability sources (e.g., solvent residues) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.